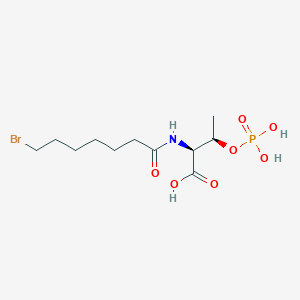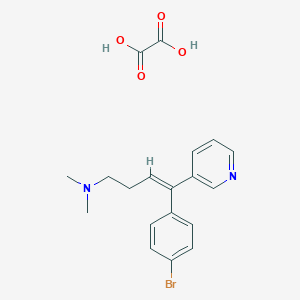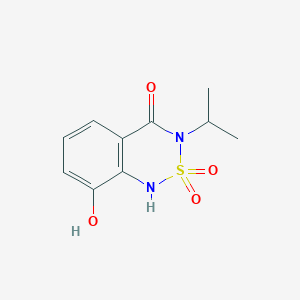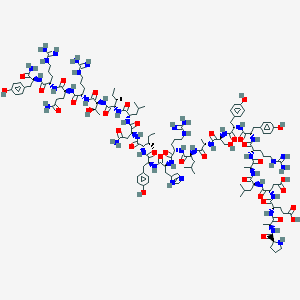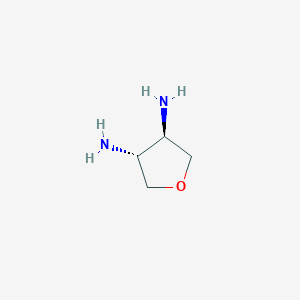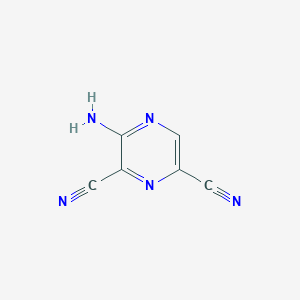![molecular formula C13H16N2 B044680 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-51-6](/img/structure/B44680.png)
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a chemical compound that has been studied extensively due to its potential applications in various fields of science. The compound is a heterocyclic molecule that contains a benzimidazole ring fused to an azepine ring. It has been found to have several biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, neuroscience, and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it has been found to interact with several molecular targets, including GABA receptors, dopamine receptors, and serotonin receptors. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Several biochemical and physiological effects of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been reported. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects, which may be due to its ability to modulate neurotransmitter systems in the brain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, its ability to interact with multiple molecular targets makes it a promising candidate for drug development. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to optimize its potential therapeutic effects by elucidating its exact mechanism of action and developing more potent derivatives.
Synthesemethoden
The synthesis of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the condensation of o-phenylenediamine with 2-methylcyclohexanone in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
The compound has been studied extensively for its potential applications in various fields of science. In pharmacology, it has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer. In neuroscience, it has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential medicinal properties.
Eigenschaften
CAS-Nummer |
117644-51-6 |
|---|---|
Produktname |
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
8-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-6-7-13-14-11-4-2-3-5-12(11)15(13)9-8-10/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
PATOYCNKEISFLE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
Kanonische SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
Synonyme |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-8-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



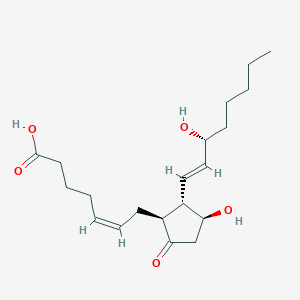
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
